molecular formula C21H22N2O3S2 B3316115 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone CAS No. 952867-32-2

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

Cat. No. B3316115
M. Wt: 414.5 g/mol
InChI Key: DQVJYLNYUIKRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For example, the piperidine ring could undergo substitutions, and the sulfonyl group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include solubility, melting point, boiling point, and stability. These properties would need to be determined experimentally .

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing the compound, and testing its biological activity. This could potentially lead to the discovery of new pharmaceutical drugs .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-2-28(25,26)19-10-6-3-7-16(19)21(24)23-13-11-15(12-14-23)20-22-17-8-4-5-9-18(17)27-20/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJYLNYUIKRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
Reactant of Route 2
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
Reactant of Route 3
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
Reactant of Route 4
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
Reactant of Route 6
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.